2,5-Bis(tributylstannyl)thiophene 2,5-Bis(tributylstannyl)thiophene
Brand Name: Vulcanchem
CAS No.: 145483-63-2
VCID: VC21270499
InChI: InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC
Molecular Formula: C28H56SSn2
Molecular Weight: 662.2 g/mol

2,5-Bis(tributylstannyl)thiophene

CAS No.: 145483-63-2

Cat. No.: VC21270499

Molecular Formula: C28H56SSn2

Molecular Weight: 662.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis(tributylstannyl)thiophene - 145483-63-2

Specification

CAS No. 145483-63-2
Molecular Formula C28H56SSn2
Molecular Weight 662.2 g/mol
IUPAC Name tributyl-(5-tributylstannylthiophen-2-yl)stannane
Standard InChI InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
Standard InChI Key ITAZQNRIMIQTDI-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

Introduction

Synthesis of 2,5-Bis(tributylstannyl)thiophene

General Synthetic Approach

The synthesis of 2,5-Bis(tributylstannyl)thiophene typically involves the reaction of thiophene derivatives with tributyltin reagents under specific conditions. A common method employs halogenated thiophenes as starting materials, which undergo tin-lithium exchange followed by reaction with tributyltin chloride.

Detailed Synthetic Procedure

One established procedure for synthesizing 2,5-Bis(tributylstannyl)thiophene begins with the lithiation of thiophene using n-butyllithium at low temperatures. The resulting lithium intermediate is then reacted with tributyltin chloride to yield the desired product:

C4H4S+n-BuLiC4H3LiS\text{C}_4\text{H}_4\text{S} + \text{n-BuLi} \rightarrow \text{C}_4\text{H}_3\text{LiS} C4H3LiS+Bu3SnClC4H3(SnBu3)S\text{C}_4\text{H}_3\text{LiS} + \text{Bu}_3\text{SnCl} \rightarrow \text{C}_4\text{H}_3(\text{SnBu}_3)\text{S}

This reaction sequence is repeated to introduce the second tributylstannyl group at the opposite position on the thiophene ring .

Alternative Synthetic Routes

Alternative methods involve the use of catalytic systems to facilitate the direct stannation of thiophenes. For instance, palladium-catalyzed reactions have been explored to achieve regioselective stannation with high yields . These methods are advantageous for their operational simplicity and reduced environmental impact.

Purification and Characterization

The crude product obtained from synthesis is typically purified by column chromatography or recrystallization. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.

Applications of 2,5-Bis(tributylstannyl)thiophene

Role in Stille Coupling Reactions

The primary application of 2,5-Bis(tributylstannyl)thiophene is in Stille coupling reactions, where it acts as a tin-based nucleophile to form carbon-carbon bonds with electrophilic partners such as aryl or vinyl halides. This reaction is widely used for synthesizing conjugated polymers, pharmaceuticals, and natural products.

Reaction Mechanism

The Stille coupling reaction proceeds via a palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps:

  • Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.

  • Transmetalation: The organotin reagent transfers its organic group to the palladium center.

  • Reductive elimination: The coupled product is released from the palladium catalyst.

This mechanism highlights the importance of 2,5-Bis(tributylstannyl)thiophene as a versatile building block for complex molecule synthesis .

Synthesis of Conjugated Polymers

Conjugated polymers derived from thiophene units exhibit unique electronic properties that make them suitable for applications in organic electronics, photovoltaics, and light-emitting diodes (LEDs). The incorporation of 2,5-Bis(tributylstannyl)thiophene into polymerization reactions enables precise control over polymer structure and properties.

Example: Poly(3-hexylthiophene)

Poly(3-hexylthiophene), a widely studied conjugated polymer, can be synthesized using 2,5-Bis(tributylstannyl)thiophene as a monomer precursor via Stille coupling polymerization.

Functional Material Development

Beyond conjugated polymers, 2,5-Bis(tributylstannyl)thiophene serves as a precursor for functional materials with tailored optoelectronic properties. These materials find applications in sensors, transistors, and other advanced technologies.

Chemical Properties and Reactivity

Physical Properties

PropertyValue
Molecular FormulaC28H56SSn2C_{28}H_{56}SSn_2
Molecular Weight~662.2 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

The compound's solubility in non-polar organic solvents facilitates its use in various synthetic applications .

Reactivity Profile

The reactivity of 2,5-Bis(tributylstannyl)thiophene is largely dictated by its organotin groups:

  • Electrophilic Substitution: The tributylstannane moieties can undergo transmetalation reactions with electrophiles.

  • Thermal Stability: The compound exhibits moderate thermal stability but may decompose at elevated temperatures.

  • Air Sensitivity: Like many organotin compounds, it may be sensitive to air and moisture.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator